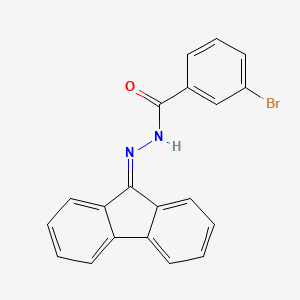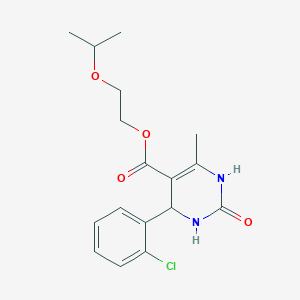![molecular formula C18H16Cl2N2O2 B5085333 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5085333.png)
3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone, also known as DCBQ or Dichlorobenzyl Quinazolinone, is a synthetic compound that has been widely used in scientific research. It is a member of the quinazolinone family of compounds and has been found to have various biochemical and physiological effects.
Mechanism of Action
3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone inhibits the activity of PKC by binding to its regulatory domain. This binding prevents the activation of PKC by diacylglycerol (DAG) and phorbol esters, which are known activators of PKC. 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has also been found to inhibit the activity of other kinases such as protein kinase A (PKA) and protein kinase G (PKG).
Biochemical and Physiological Effects:
3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has also been found to inhibit the migration and invasion of cancer cells, which is important for metastasis. In addition, 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has been found to inhibit angiogenesis, which is important for the growth and spread of tumors.
Advantages and Limitations for Lab Experiments
3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has several advantages as a tool for scientific research. It is a potent and specific inhibitor of PKC, making it a useful tool for studying the role of PKC in various biological processes. 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone is also stable and easy to handle, making it suitable for use in cell-based assays and animal studies. However, 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has some limitations as well. It has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments. In addition, 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has poor solubility in water, which can make it difficult to use in some experimental systems.
Future Directions
There are several future directions for the study of 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone. One direction is to investigate the potential of 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone as an anti-cancer drug candidate. Further studies are needed to determine the efficacy and safety of 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone in animal models and clinical trials. Another direction is to study the role of PKC in other biological processes such as inflammation, diabetes, and cardiovascular disease. Finally, there is a need to develop more potent and specific inhibitors of PKC that can be used in scientific research and as therapeutic agents.
Synthesis Methods
3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone can be synthesized using a multistep process starting from 2-nitroaniline. The first step involves the reduction of 2-nitroaniline to 2,3-diaminotoluene, which is then reacted with 3,4-dichlorobenzyl chloride to form 3,4-dichlorobenzyl-2,3-diaminotoluene. The final step involves the cyclization of 3,4-dichlorobenzyl-2,3-diaminotoluene with phosgene to form 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone.
Scientific Research Applications
3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has been widely used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has also been found to inhibit the growth of various cancer cell lines, making it a potential anti-cancer drug candidate.
properties
IUPAC Name |
3-[4-(3,4-dichlorophenoxy)butyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-15-8-7-13(11-16(15)20)24-10-4-3-9-22-12-21-17-6-2-1-5-14(17)18(22)23/h1-2,5-8,11-12H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTULYQAAGYCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCOC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5085251.png)
![ethyl 4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B5085254.png)
![4-[(3-chlorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5085264.png)
![methyl 3-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5085278.png)
![1-cyclohexyl-5-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5085285.png)





![1-{3'-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]-3-biphenylyl}ethanone](/img/structure/B5085344.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B5085359.png)
![dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate)](/img/structure/B5085363.png)